(S)-(+)-2-Chlorophenylglycine methyl ester tartrate

Chiral Resolution Enantiomeric Excess Pharmaceutical Intermediate

This (S)-(+)-2-Chlorophenylglycine methyl ester tartrate (CAS 141109-15-1) is the critical chiral building block for the blockbuster antiplatelet drug clopidogrel. Only the (S)-enantiomer possesses the necessary biological activity; the (R)-enantiomer is inactive and can cause adverse convulsant effects. The tartrate salt form offers distinct advantages in purification and handling over the free base, making it the preferred industrial intermediate for clopidogrel API synthesis. Procure this high-purity (≥98%) crystalline solid to guarantee your manufacturing meets strict stereochemical requirements, avoiding costly batch failures.

Molecular Formula C13H16ClNO8
Molecular Weight 349.72
CAS No. 141109-15-1
Cat. No. B579890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-2-Chlorophenylglycine methyl ester tartrate
CAS141109-15-1
Synonyms(+)-(S)-Methyl α-amino-α-(2-chlorophenyl)acetatel Tartrate Salt;  (S)-Methyl 2-(o-Chlorophenyl)glycinate Tartrate Salt;  Methyl (2S)-(+)-Amino(2-chlorophenyl)acetate Tartrate Salt;  Methyl (S)-2-Amino-2-(2-chlorophenyl)acetate Tartrate Salt; 
Molecular FormulaC13H16ClNO8
Molecular Weight349.72
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1Cl)N.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C9H10ClNO2.C4H6O6/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;5-1(3(7)8)2(6)4(9)10/h2-5,8H,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m01/s1
InChIKeyFVKGOSHITUHKGR-YIDNRZKSSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate (CAS 141109-15-1): Key Chiral Intermediate for Clopidogrel Synthesis


(S)-(+)-2-Chlorophenylglycine methyl ester tartrate (CAS 141109-15-1) is a chiral amino acid ester salt, with a molecular formula of C13H16ClNO8 and a molecular weight of 349.72 g/mol . It serves as the critical (S)-enantiomer building block for the synthesis of the blockbuster antiplatelet drug clopidogrel [1]. The compound is formed by the resolution of racemic 2-chlorophenylglycine methyl ester with L-(+)-tartaric acid, and is primarily supplied as a white to off-white crystalline solid [2].

Why Procuring (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate (141109-15-1) Demands Precise Specification Over Generic Alternatives


The procurement of this compound is not interchangeable with its racemic mixture or its (R)-enantiomer due to the strict stereochemical requirements of its downstream application. Only the (S)-enantiomer, as supplied in this tartrate salt, possesses the necessary biological activity; the (R)-enantiomer is both inactive and can cause adverse convulsant effects [1]. Furthermore, the tartrate salt form offers distinct advantages in purification and handling compared to the free base, making it the preferred industrial intermediate for clopidogrel synthesis .

Quantitative Differentiation Guide for (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate (141109-15-1) vs. Comparators


Enantiomeric Purity: >99% ee vs. Racemic Mixture and (R)-Enantiomer

The target compound, as a resolved salt, can be obtained with an enantiomeric excess (ee) of >99.0% for the (S)-enantiomer [1]. In contrast, the racemic starting material is a 50:50 mixture, and the (R)-enantiomer has an ee of 0% for the desired (S)-form. This high ee is essential for the efficacy of the final drug, clopidogrel, and is a primary procurement specification.

Chiral Resolution Enantiomeric Excess Pharmaceutical Intermediate

Biological Activity: (S)-Enantiomer is Active; (R)-Enantiomer is Not

The (S)-enantiomer of 2-chlorophenylglycine is the only active stereoisomer for the synthesis of the antithrombotic drug clopidogrel. The (R)-enantiomer is not only devoid of antithrombotic activity but also causes convulsions in animal models [1]. This functional dichotomy is a direct result of the chiral center and underscores the absolute requirement for the pure (S)-form.

Stereospecificity Pharmacology Adverse Effects

Process Efficiency: Chemo-Enzymatic Resolution Yield vs. Traditional Resolution

Enzymatic resolution of racemic N-Boc-2-chlorophenylglycine methyl ester using Alcalase-CLEA® provided a 50% yield of the enantiomerically pure (S)-enantiomer [1]. This chemo-enzymatic route is noted for its high enantiomeric excess, simplicity, and suitability for large-scale preparation, offering a more efficient and environmentally friendly alternative to traditional chemical resolution methods using camphor sulfonic acid, which often require expensive resolving agents and complex operations [2].

Biocatalysis Process Yield Green Chemistry

Physical Form and Handling: Solid Tartrate Salt vs. Liquid Free Base

The target compound (CAS 141109-15-1) is a solid at ambient temperature with a melting point of 177-181°C and is stable for long-term storage in a cool, dry place . In contrast, the free base (CAS 141109-14-0) is reported as a light yellow to yellow liquid with a boiling point of 270.1°C [1]. The solid salt form is generally preferred in manufacturing environments for ease of handling, accurate weighing, and reduced volatility, offering a practical procurement advantage.

Solid Form Process Chemistry Stability

Critical Application Scenarios for (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate (141109-15-1)


Stereospecific Synthesis of the Antiplatelet Drug Clopidogrel

This is the primary and most critical application. As a key chiral intermediate, the compound provides the stereocenter for the final drug molecule. Its use ensures the production of the active (S)-enantiomer of clopidogrel, a widely prescribed antithrombotic agent. Procuring this compound is essential for any manufacturer producing clopidogrel bisulfate API or its generic versions [1].

Analytical Reference Standard for Chiral Purity Testing

Due to its well-defined and high enantiomeric purity (>99% ee achievable), this compound serves as an excellent reference standard for developing and validating chiral HPLC methods. It is used to quantify the enantiomeric excess of (S)-clopidogrel precursors in quality control laboratories, ensuring batch-to-batch consistency in API production [2].

Precursor for the Synthesis of Clopidogrel Metabolites

This compound acts as a reagent in the synthesis of biologically active metabolites of clopidogrel. These metabolites are crucial for pharmacological studies, drug metabolism research, and the development of analytical methods for clinical and forensic toxicology. Procuring the pure (S)-enantiomer is vital to accurately replicate the active metabolite profile .

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